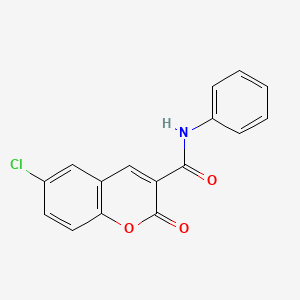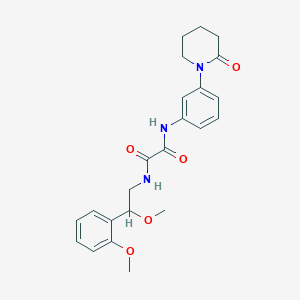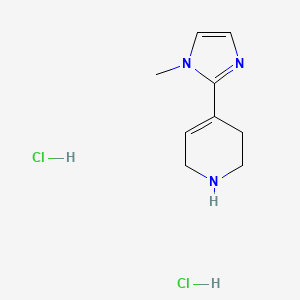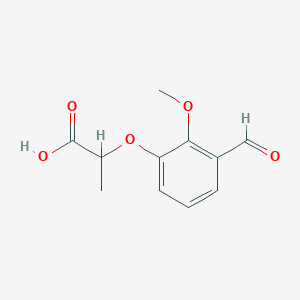![molecular formula C15H17N5OS B2557996 2-[(9-Methylpurin-6-yl)amino]-1-(4-methylsulfanylphenyl)ethanol CAS No. 2380040-70-8](/img/structure/B2557996.png)
2-[(9-Methylpurin-6-yl)amino]-1-(4-methylsulfanylphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(9-Methylpurin-6-yl)amino]-1-(4-methylsulfanylphenyl)ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MRS2500 and has been synthesized using different methods.
作用機序
MRS2500 acts as a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by extracellular nucleotides, such as ATP and ADP. By blocking the activation of this receptor, MRS2500 can modulate various physiological and pathological processes that are regulated by the P2Y1 receptor.
Biochemical and Physiological Effects
MRS2500 has been shown to have various biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of inflammation, and the modulation of synaptic plasticity. These effects are mediated by the blockade of the P2Y1 receptor and its downstream signaling pathways.
実験室実験の利点と制限
One of the main advantages of using MRS2500 in lab experiments is its high selectivity for the P2Y1 receptor, which allows for the specific modulation of this receptor without affecting other receptors or signaling pathways. However, one of the limitations of using MRS2500 is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the research on MRS2500, including the investigation of its potential applications in other fields of scientific research, such as cancer and cardiovascular diseases. Additionally, the development of more efficient synthesis methods and the improvement of its solubility and bioavailability will be important for the translation of MRS2500 into clinical applications.
Conclusion
In conclusion, MRS2500 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its high selectivity for the P2Y1 receptor and its various biochemical and physiological effects make it a promising candidate for the development of novel therapeutic strategies. Further research on MRS2500 is needed to fully understand its mechanism of action and its potential applications in various fields of scientific research.
合成法
MRS2500 can be synthesized using different methods, including the reaction of 2-chloroethylamine hydrochloride with 9-methyl-6-oxopurine, followed by the reaction of the resulting product with 4-methylthiophenol. Another method involves the reaction of 2-(4-methylsulfanylphenyl)acetaldehyde with 9-methyl-6-oxopurine in the presence of sodium borohydride. Both methods have been reported to yield MRS2500 with high purity.
科学的研究の応用
MRS2500 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of MRS2500 is in the field of neuroscience, where it has been shown to act as a selective antagonist of the P2Y1 receptor. This receptor is involved in various physiological and pathological processes, including pain, inflammation, and neurodegeneration. MRS2500 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-[(9-methylpurin-6-yl)amino]-1-(4-methylsulfanylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS/c1-20-9-19-13-14(17-8-18-15(13)20)16-7-12(21)10-3-5-11(22-2)6-4-10/h3-6,8-9,12,21H,7H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIXYJIOEUDJFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC(C3=CC=C(C=C3)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1-phenylethyl)acetamide](/img/structure/B2557914.png)



methanone](/img/structure/B2557921.png)
![3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2557922.png)
![N-butyl-2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2557924.png)

![(6-isobutoxypyridin-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2557928.png)
![(2Z)-2-[(4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2557929.png)
![2-Amino-2-[3-(4-methoxybutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2557930.png)
![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-(4-fluorophenyl)urea](/img/structure/B2557933.png)

![1-{3-[(4-chlorobenzoyl)amino]benzoyl}-N-propylpiperidine-4-carboxamide](/img/structure/B2557936.png)